Cas no 1353998-27-2 (1-((S)-3-Cyclopropylamino-pyrrolidin-1-yl)-ethanone)

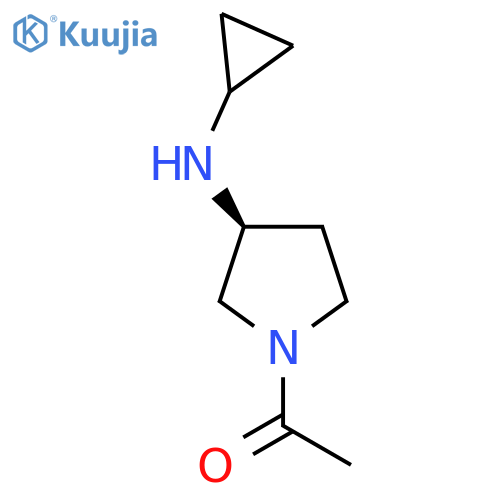

1353998-27-2 structure

商品名:1-((S)-3-Cyclopropylamino-pyrrolidin-1-yl)-ethanone

CAS番号:1353998-27-2

MF:C9H16N2O

メガワット:168.236142158508

CID:2155834

1-((S)-3-Cyclopropylamino-pyrrolidin-1-yl)-ethanone 化学的及び物理的性質

名前と識別子

-

- 1-((S)-3-cyclopropylamino-pyrrolidin-1-yl)-ethanone

- (S)-1-(3-(Cyclopropylamino)pyrrolidin-1-yl)ethanone

- AM95518

- 1-((S)-3-Cyclopropylaminopyrrolidin-1-yl)ethanone

- 1-((S)-3-Cyclopropylamino-pyrrolidin-1-yl)-ethanone

-

- インチ: 1S/C9H16N2O/c1-7(12)11-5-4-9(6-11)10-8-2-3-8/h8-10H,2-6H2,1H3/t9-/m0/s1

- InChIKey: MTEJQFDBGYDGNX-VIFPVBQESA-N

- ほほえんだ: O=C(C)N1CC[C@@H](C1)NC1CC1

計算された属性

- 水素結合ドナー数: 1

- 水素結合受容体数: 2

- 重原子数: 12

- 回転可能化学結合数: 2

- 複雑さ: 189

- トポロジー分子極性表面積: 32.299

1-((S)-3-Cyclopropylamino-pyrrolidin-1-yl)-ethanone 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Fluorochem | 087832-1g |

1-((S)-3-Cyclopropylamino-pyrrolidin-1-yl)-ethanone |

1353998-27-2 | 1g |

£945.00 | 2022-02-28 | ||

| Chemenu | CM498195-1g |

(S)-1-(3-(Cyclopropylamino)pyrrolidin-1-yl)ethanone |

1353998-27-2 | 97% | 1g |

$1104 | 2023-01-02 |

1-((S)-3-Cyclopropylamino-pyrrolidin-1-yl)-ethanone 関連文献

-

Teis Joranger,Jens V. Kildgaard,Solvejg Jørgensen,Jonas Elm,Kurt V. Mikkelsen Phys. Chem. Chem. Phys., 2019,21, 17274-17287

-

Mei Zhou RSC Adv., 2016,6, 113322-113326

-

4. Characterization of coal-based fulvic acid and the construction of a fulvic acid molecular model†Guan-qun Gong,Xin Yuan,Ying-jie Zhang,Ya-jun Li,Wei-xin Liu,Ming Wang,Yu-feng Zhao,Liang-wei Xu RSC Adv., 2020,10, 5468-5477

1353998-27-2 (1-((S)-3-Cyclopropylamino-pyrrolidin-1-yl)-ethanone) 関連製品

- 857369-11-0(2-Oxoethanethioamide)

- 41576-48-1(1-Carboxy-cobaltocenium hexafluorophosphate)

- 2244088-11-5(INDEX NAME NOT YET ASSIGNED)

- 1354000-22-8(2-[Methyl-((S)-1-methyl-pyrrolidin-3-yl)-amino]-ethanol)

- 917755-77-2(1-tert-Butyl 4-ethyl 4-(4-fluorobenzyl)-piperidine-1,4-dicarboxylate)

- 1368185-84-5(1H-Indol-3-amine, 6-methyl-)

- 1805137-29-4(Ethyl 2-amino-3-(difluoromethyl)-6-hydroxypyridine-4-acetate)

- 27076-50-2((4-Chlorophenyl)(1H-indol-1-yl)methanone)

- 2034310-84-2([4-(6,7-dihydro-4H-thieno[3,2-c]pyridin-5-yl)piperidin-1-yl]-(5-methyl-1,2-oxazol-3-yl)methanone)

- 931317-38-3(2-{5-(4-methylphenoxy)methylfuran-2-yl}-5-(4-methylpiperidin-1-yl)-1,3-oxazole-4-carbonitrile)

推奨される供給者

Tiancheng Chemical (Jiangsu) Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Nanjing jingzhu bio-technology Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量

Taizhou Jiayin Chemical Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Shanghai Aoguang Biotechnology Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

上海帛亦医药科技有限公司

ゴールドメンバー

中国のサプライヤー

試薬